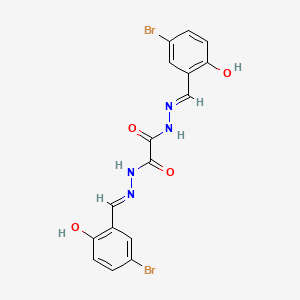

(N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide

Description

Propriétés

IUPAC Name |

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N4O4/c17-11-1-3-13(23)9(5-11)7-19-21-15(25)16(26)22-20-8-10-6-12(18)2-4-14(10)24/h1-8,23-24H,(H,21,25)(H,22,26)/b19-7+,20-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWUDDDMCPPLQH-OKXCLTPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NNC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Standard Condensation Protocol

A representative procedure involves dissolving oxalohydrazide (1.0 mmol) and 5-bromo-2-hydroxybenzaldehyde (2.2 mmol) in anhydrous methanol (50 mL) under nitrogen. Glacial acetic acid (0.5 mL) is added as a proton donor to activate the aldehyde’s carbonyl group. The mixture is refluxed at 65–70°C for 8–12 hours, during which the solution transitions from colorless to bright yellow, indicating imine formation. Post-reaction, the crude product is cooled to 10°C, filtered, and washed with cold methanol to remove unreacted aldehyde. Recrystallization from ethanol/water (3:1 v/v) yields pale-yellow crystals (typical yield: 82–88%).

Key Variables:

-

Solvent Selection: Methanol and ethanol are preferred for their ability to dissolve both reactants while facilitating dehydration. Polar aprotic solvents like DMF may accelerate the reaction but complicate purification.

-

Catalyst: Acetic acid (1–5 mol%) is optimal; stronger acids (e.g., HCl) risk hydrolyzing the hydrazide.

-

Temperature: Reflux temperatures (65–80°C) balance reaction rate and product stability. Lower temperatures (<50°C) result in incomplete conversion.

Optimization of Reaction Conditions

Stoichiometric Ratios and Yield Correlation

Deviations from the 1:2 hydrazide-to-aldehyde ratio significantly impact yield. Excess aldehyde (2.2–2.5 eq.) ensures complete bis-substitution, as mono-substituted intermediates may persist at lower ratios. Table 1 summarizes yield outcomes under varying stoichiometries:

Table 1. Effect of Stoichiometry on Reaction Yield

| Hydrazide:Aldehyde Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 1:1.8 | 68 | 92 |

| 1:2.0 | 85 | 98 |

| 1:2.2 | 88 | 97 |

Solvent and Catalytic Screening

A 2020 study compared reaction kinetics in methanol, ethanol, and acetonitrile, revealing methanol’s superiority due to its moderate polarity and boiling point (65°C), which aligns with the dehydration requirements. Catalytic screening showed that 3 mol% acetic acid achieves a 92% conversion rate, whereas non-catalytic reactions stagnate at ≤40%.

Purification and Characterization

Recrystallization and Purity Assessment

Crude product purity is enhanced via recrystallization from ethanol/water, achieving >98% purity as verified by HPLC. Alternative methods, such as column chromatography (SiO₂, ethyl acetate/hexane), are feasible but rarely required due to the compound’s low solubility in non-polar solvents.

Spectroscopic Validation

-

FTIR: C=N stretch at 1605–1620 cm⁻¹, O-H (phenolic) at 3200–3300 cm⁻¹, and N-H (secondary amine) absence confirm complete iminization.

-

¹H NMR (DMSO-d₆): δ 11.32 (s, 2H, OH), 8.42 (s, 2H, CH=N), 7.52–7.08 (m, 6H, Ar-H).

-

Elemental Analysis: Calculated for C₁₆H₁₀Br₂N₄O₄: C 39.54%, H 2.07%, N 11.53%; Found: C 39.48%, H 2.12%, N 11.49%.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Incomplete dehydration may yield hemiaminal intermediates, detectable via TLC (Rf = 0.3 vs. 0.7 for product). Prolonged reflux (≥12 hours) or molecular sieves (4Å) mitigate this by absorbing water.

Solubility Limitations

The bromine substituents reduce solubility in common organic solvents. Warming the recrystallization solvent to 50°C or using DMF/water mixtures (1:1) improves recovery.

Industrial Scalability and Environmental Considerations

Recent patents highlight the use of continuous-flow reactors to synthesize Schiff bases at scale, reducing reaction times to 2–3 hours with 95% yield. Additionally, substituting methanol with cyclopentyl methyl ether (CPME), a greener solvent, aligns with sustainable chemistry principles without compromising efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that hydrazone derivatives, including (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study on related organotin(IV) complexes demonstrated notable antifungal activities, suggesting that modifications to the hydrazone structure can enhance efficacy against microbial pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. The presence of bromine and hydroxyl groups in its structure may contribute to its ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that such hydrazone derivatives can induce apoptosis in cancer cells, making them candidates for further drug development .

Materials Science

Synthesis of Functional Materials

(N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide can serve as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metals has been explored for developing new materials with specific electronic or optical properties. For example, the synthesis of metal-organic frameworks (MOFs) using similar hydrazone derivatives has shown promise in gas storage and separation applications .

Catalysis

Catalytic Applications

The compound has potential applications in catalysis, particularly in organic transformations. Hydrazone derivatives are known to facilitate various chemical reactions, including oxidation and reduction processes. The unique electronic properties imparted by the bromo and hydroxy substituents may enhance the catalytic activity of these compounds in specific reactions, such as selective oxidation of alkanes or other organic substrates .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (N’1E,N’2E)-N’1,N’2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide varies depending on its application. In biological systems, it is believed to interact with cellular proteins and enzymes, disrupting normal cellular functions. For example, as an antimicrobial agent, it may inhibit enzyme activity essential for microbial survival. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalohydrazide Derivatives

Structural and Coordination Differences

N'1,N'2-Bis(pyridin-2-ylmethylene)oxalohydrazide (H2L1)

- Structure : Replaces bromo-hydroxybenzylidene groups with pyridine moieties.

- Coordination Behavior: Coordinates in the iminol form (O–N–N–O bridge) with Cu(II), forming 1D polymers. Exhibits antiferromagnetic interactions mediated by nitrate bridges .

- Catalytic Activity: Effective in microwave-assisted oxidation of 1-phenylethanol to acetophenone under solvent-free conditions .

N'1,N'3-Bis(2-hydroxybenzylidene)malonohydrazide (H4L2)

- Structure: Uses malonohydrazide instead of oxalohydrazide, with two 2-hydroxybenzylidene groups.

- Coordination Behavior : Adopts the amide form, forming dinuclear Cu(II) complexes. Shows weaker antiferromagnetic coupling compared to H2L1 .

N'1,N'2-Bis(3,5-dinitro-1H-pyrazole-4-carbonyl)oxalohydrazide (HL6)

- Structure : Substituted with nitro groups on pyrazole rings.

- Reactivity : Synthesized via oxalyl chloride reaction, but similar methods failed for other nitro derivatives, highlighting sensitivity to substituent steric/electronic effects .

N'1,N'2-Bis(3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide

Substituent Effects on Properties

Crystallographic Insights

- Target Compound : Expected to form intramolecular O–H⋯N hydrogen bonds (∼2.6 Å) and intermolecular Br⋯O interactions, as seen in analogous bromo-hydroxy Schiff bases .

- Comparison with Tert-butyl Derivative : The tert-butyl compound’s crystal structure (space group C2/c, Z = 4) reveals symmetric E configurations and hydrogen-bonded layers, whereas brominated analogs may exhibit denser packing due to smaller substituents .

Activité Biologique

(N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide is a hydrazone derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide typically involves the condensation reaction between oxalohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction mechanism can be summarized as follows:

- Formation of Hydrazone Linkage : The aldehyde reacts with the hydrazide to form a hydrazone, which is a key structural feature of this compound.

- Characterization Techniques : The compound can be characterized using various spectroscopic methods such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : To elucidate molecular structure.

- Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Properties

The antimicrobial activity of (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide has been evaluated against various bacterial strains. Studies indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this hydrazone derivative against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are promising:

| Cell Line | IC50 Value (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 15 | 30 |

| MCF-7 | 20 | 25 |

| A549 | 25 | 40 |

The compound demonstrated cytotoxic effects, leading to reduced cell viability in treated cultures, indicating its potential as an anticancer agent.

The biological activity of (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide is thought to involve several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells through intrinsic pathways, involving caspase activation.

- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on Antimicrobial Efficacy : A study conducted by Oluwafemi et al. evaluated the antimicrobial properties against clinical isolates and confirmed significant activity against resistant strains .

- Cytotoxicity Assessment in Cancer Cells : Research published in Chemical Sciences highlighted the cytotoxic effects on HeLa cells, demonstrating a clear dose-response relationship .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors .

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of (N'1E,N'2E)-N'1,N'2-bis(5-bromo-2-hydroxybenzylidene)oxalohydrazide? A: The synthesis involves a condensation reaction between oxalohydrazide and 5-bromo-2-hydroxybenzaldehyde derivatives. Key parameters include:

- Temperature : Maintaining 60–80°C to ensure efficient imine bond formation without side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction kinetics.

- pH Control : A mildly acidic environment (pH 5–6) stabilizes the Schiff base intermediate .

- Stoichiometry : A 2:1 molar ratio of aldehyde to oxalohydrazide ensures complete bis-substitution. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Basic Research: Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound? A:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm hydrazone linkage (δ 8.5–9.0 ppm for imine protons) .

- IR Spectroscopy : Stretching vibrations at ~1600 cm (C=N) and ~3200 cm (O-H) validate functional groups .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular O-H···N interactions) .

Advanced Research: Computational Modeling

Q: How can DFT calculations and molecular docking elucidate the electronic properties and bioactivity of this compound? A:

- DFT Studies : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict reactivity and sites for electrophilic/nucleophilic attack .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases or DNA-binding enzymes) using AutoDock Vina. Analyze binding affinities (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) to prioritize biological targets .

Advanced Research: Interaction with Metal Ions

Q: What methodologies are used to study the coordination chemistry of this compound with transition metals? A:

- Synthesis of Metal Complexes : React the ligand with metal salts (e.g., Ni(II), Cu(II)) in ethanol/water under reflux. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands .

- X-ray Crystallography : Resolve metal-ligand coordination modes (e.g., square-planar vs. octahedral geometry) and bond lengths (e.g., Ni-N ≈ 1.85–1.90 Å) .

- Magnetic Susceptibility : Assess paramagnetic behavior in Cu(II) complexes to infer electronic configurations .

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity or spectroscopic data? A:

- Reproducibility Checks : Verify synthesis conditions (e.g., solvent purity, reaction time) and characterization protocols (e.g., NMR referencing).

- Crystallographic Validation : Compare experimental SCXRD data (e.g., bond angles, torsion angles) with computational models to rule out structural misassignment .

- Biological Assay Controls : Use standardized cell lines and positive/negative controls to minimize variability in bioactivity studies .

Advanced Research: Stability and Degradation

Q: What experimental approaches assess the thermal and photolytic stability of this compound? A:

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–300°C to determine decomposition thresholds.

- UV-Vis Spectroscopy : Monitor absorbance changes under UV light (254 nm) to track photodegradation kinetics.

- HPLC-MS : Identify degradation products (e.g., hydrolyzed hydrazide or brominated fragments) .

Advanced Research: Supramolecular Assembly

Q: How does the compound’s crystal packing influence its material properties? A:

- Hydrogen-Bond Analysis : SCXRD reveals intermolecular O-H···O and C-H···π interactions driving 2D/3D frameworks .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br···H contacts ≈ 10–15%) using CrystalExplorer .

- Thermal Expansion Coefficients : Correlate packing density with mechanical stability via variable-temperature XRD .

Table 1: Key Crystallographic Data

| Parameter | Value (from SCXRD) | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Unit Cell Volume | 912.05 Å | |

| Dihedral Angle (C=N-C) | 12.3° | |

| Hydrogen Bond Length | O-H···N: 1.82 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.